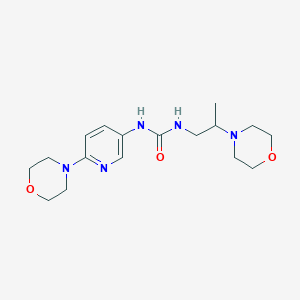![molecular formula C20H22N4O B7571651 3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one](/img/structure/B7571651.png)
3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one, also known as PPQ, is a synthetic compound that has gained attention in the scientific community for its potential use in various biomedical applications. PPQ is a quinoline derivative that has been shown to exhibit promising activity against various diseases, including cancer, inflammation, and infectious diseases. In
作用機序
The mechanism of action of 3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and growth. Additionally, 3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one has been shown to inhibit the production of reactive oxygen species, which are involved in various cellular processes.
Biochemical and Physiological Effects
3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, 3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one has been shown to exhibit antibacterial activity by disrupting bacterial cell membranes.
実験室実験の利点と制限
3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to exhibit significant activity against various diseases, making it a potential candidate for drug development. However, there are also limitations to using 3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on various cellular processes. Additionally, 3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for 3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one research. One area of research is the development of 3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another area of research is the elucidation of 3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one's mechanism of action, which will provide insight into its effects on various cellular processes. Additionally, research into the synthesis of 3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one analogs may lead to the discovery of compounds with improved activity and reduced toxicity.
合成法
3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one can be synthesized using a multi-step process that involves the reaction of 2-aminobenzophenone with 1-bromo-2-methylpyridinium iodide to form the intermediate 2-(1-bromo-2-methylpyridinium-iodo)-benzophenone. This intermediate is then reacted with piperidine to form 2-(1-bromo-2-methylpyridinium-iodo)-N-(4-piperidinyl)benzamide, which is subsequently reacted with 4-aminopiperidine to form 3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one.
科学的研究の応用
3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one has been extensively studied for its potential use in various biomedical applications. It has been shown to exhibit significant activity against various diseases, including cancer, inflammation, and infectious diseases. 3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one has been shown to exhibit antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
特性
IUPAC Name |
3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20-16(13-15-5-1-2-6-18(15)23-20)14-22-17-8-11-24(12-9-17)19-7-3-4-10-21-19/h1-7,10,13,17,22H,8-9,11-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCOFPRUFKWQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571569.png)
![3-Fluoro-4-methyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571578.png)

![5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571594.png)

![3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571607.png)

![4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine](/img/structure/B7571618.png)
![3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid](/img/structure/B7571620.png)
![3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571624.png)
![3-[2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7571630.png)

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[(4-fluoro-3-thiophen-2-ylphenyl)methyl]ethanamine](/img/structure/B7571648.png)
![3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7571656.png)